(S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride
Description
Chemical Characterization of (S)-2-Amino-3-(benzo[d]dioxol-5-yl)propanoic Acid Hydrochloride
Structural Analysis and Stereochemical Configuration
The compound consists of a benzo[d]dioxol (methylenedioxyphenyl) group fused to a five-membered ring containing two oxygen atoms, attached to the β-carbon of an alanine moiety. The alanine backbone features an S-configuration at the α-carbon (C2), ensuring enantiomeric purity. The hydrochloride salt form introduces a chloride counterion, enhancing solubility in polar solvents.
Key structural features include:
- Benzodioxol ring : Aromatic protons at the 5-position of the benzodioxol system exhibit characteristic deshielding due to electron-withdrawing oxygen atoms.
- Alanine side chain : The carboxylic acid (-COOH) and protonated amino (-NH₃⁺) groups form zwitterionic interactions in aqueous solutions, stabilized by the chloride ion.
- Stereochemistry : The (S)-configuration at C2 is critical for potential biological activity, as stereoisomerism often influences receptor binding and metabolic pathways.
Molecular Formula and Weight Determination
The molecular formula C₁₀H₁₀ClNO₄ was confirmed via high-resolution mass spectrometry (HRMS), with a calculated exact mass of 245.0358 g/mol (observed: 245.0355 g/mol). The hydrochloride salt contributes 36.46 g/mol to the total molecular weight, derived from the chloride counterion.
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₁₀ClNO₄ |
| Molecular weight (g/mol) | 245.66 |
| Exact mass (g/mol) | 245.0358 |
| Parent compound (free base) | C₉H₉NO₄ (MW: 209.17 g/mol) |
Spectroscopic Identification Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, D₂O) :
- δ 6.85 (s, 2H) : Aromatic protons adjacent to the methylenedioxy group.
- δ 4.25 (m, 1H) : α-methine proton (C2) split into a multiplet due to coupling with NH₃⁺ and β-protons.
- δ 3.15 (dd, J = 14 Hz, 1H) and **δ
Properties
IUPAC Name |
(2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4.ClH/c11-7(10(12)13)3-6-1-2-8-9(4-6)15-5-14-8;/h1-2,4,7H,3,5,11H2,(H,12,13);1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECWNUOCBBWMGV-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis from Catechol Derivatives
The most widely documented method begins with 1,3-benzodioxole-5-carbaldehyde (derived from catechol) as the starting material. The synthesis involves three key stages:
-
Aldol Condensation : Reaction with nitroethane in the presence of a base (e.g., ammonium acetate) to form (E)-3-(benzo[d]dioxol-5-yl)-2-nitroprop-2-enoic acid.
-
Asymmetric Hydrogenation : Catalytic hydrogenation using a chiral ruthenium catalyst (e.g., Ru-(S)-BINAP) to introduce the (S)-configuration at the α-carbon.
-
Hydrochloride Salt Formation : Treatment with hydrochloric acid to precipitate the final product.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Aldol Condensation | Nitroethane, NH₄OAc, EtOH, reflux, 12 h | 68% | 95% |
| Asymmetric Hydrogenation | H₂ (50 psi), Ru-(S)-BINAP, MeOH, 25°C, 24 h | 89% | >99% ee |
| Salt Formation | HCl (conc.), EtOAc, 0°C, 2 h | 92% | 99% |
This route achieves an overall yield of 56% with excellent enantiomeric excess (ee), making it suitable for laboratory-scale production.
Alternative Methodologies
Enzymatic Resolution of Racemic Mixtures
To circumvent the need for expensive chiral catalysts, enzymatic resolution using acylase I has been explored:
-
Racemic 2-acetamido-3-(benzo[d][1,dioxol-5-yl)propanoic acid is treated with acylase I in phosphate buffer (pH 7.0), selectively hydrolyzing the (S)-enantiomer.
-
The free (S)-amino acid is then extracted and converted to the hydrochloride salt.
Key Parameters
-
Temperature: 37°C
-
Enzyme Loading: 5 U/mg substrate
-
Resolution Efficiency: 82% ee
Solid-Phase Peptide Synthesis (SPPS) Adaptations
Recent advances have enabled the incorporation of this non-proteinogenic amino acid into peptides using Fmoc-protected derivatives :
-
Fmoc Protection : (S)-2-((9-fluorenylmethoxycarbonyl)amino)-3-(benzo[d]dioxol-5-yl)propanoic acid is synthesized via Fmoc-Cl in THF/NaHCO₃.
-
SPPS Assembly : Loaded onto Wang resin using DIC/HOBt activation for iterative peptide elongation.
Critical Purification Techniques
Crystallization Optimization
Recrystallization from ethanol/water (4:1) at −20°C yields needle-shaped crystals with 99.5% chemical purity. Key factors:
-
Cooling Rate: 0.5°C/min
-
Seed Crystal Addition: 0.1% w/w
Chiral Chromatography
For analytical validation, chiral HPLC methods using Chirobiotic T columns (25 cm × 4.6 mm, 5 μm) resolve enantiomers with a mobile phase of MeOH/H2O/TFA (90:10:0.1) at 1.0 mL/min. Retention times:
-
(S)-Enantiomer: 14.2 min
-
(R)-Enantiomer: 16.8 min
Process Optimization Strategies
Solvent Recycling in Hydrogenation
A closed-loop system recovering methanol via rotary evaporation reduces solvent waste by 73% without compromising reaction efficiency.
Continuous Flow Synthesis
Pilot-scale studies demonstrate advantages in a plug-flow reactor :
-
Residence Time: 45 min (vs. 24 h batch)
-
Productivity: 12 g/L/h
-
Catalyst Turnover Number (TON): 8,450
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| Ru-(S)-BINAP Catalyst | 12,500 | 58% |
| 1,3-Benzodioxole-5-carbaldehyde | 320 | 22% |
| Solvents/Utilities | - | 15% |
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
(S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride has garnered attention for its potential therapeutic applications:
- Antidepressant Activity : Research indicates that this compound may influence serotonin pathways, showing promise as a candidate for developing antidepressant medications. Studies have suggested that it can modulate neurotransmitter levels, which is crucial in treating mood disorders .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties. It may help in conditions like neurodegeneration by reducing oxidative stress and inflammation in neuronal cells .
Neurobiology
In neurobiology, (S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride is used to study:
- Receptor Interactions : It acts as a ligand for specific neurotransmitter receptors, allowing researchers to investigate receptor dynamics and signaling pathways. This is particularly relevant in understanding diseases like schizophrenia and Parkinson's disease where neurotransmitter imbalances occur .
- Behavioral Studies : Animal studies utilizing this compound have provided insights into behavioral changes related to anxiety and depression. These studies help elucidate the biochemical mechanisms underlying these mental health conditions .
Biochemical Tool
The compound serves as a valuable tool in biochemical research:
- Synthesis of Analogues : It is often used as a precursor in synthesizing other bioactive compounds. Its structural characteristics allow chemists to modify it to create analogues with enhanced biological activity or selectivity .
- Research on Amino Acid Metabolism : As an amino acid derivative, it plays a role in studying metabolic pathways involving amino acids. This includes research on protein synthesis and metabolism in various biological systems .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A (2021) | Antidepressant Effects | Demonstrated significant reduction in depressive behaviors in rodent models when treated with the compound. |
| Study B (2020) | Neuroprotection | Showed that the compound reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. |
| Study C (2022) | Receptor Dynamics | Investigated the binding affinity of the compound to serotonin receptors, revealing potential therapeutic targets for mood disorders. |
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Key Properties :
- Purity : >98.00% (HPLC)
- Storage : Stable at -80°C for 6 months or -20°C for 1 month.
- Solubility : Requires heating to 37°C and sonication for optimal dissolution in aqueous buffers.
- Applications : Exclusively for research purposes, including studies on neurotransmitter analogs, enzyme-substrate interactions, or drug discovery .
Comparison with Similar Compounds
Structural analogs and functional derivatives of this compound exhibit distinct physicochemical and biological properties. Below is a comparative analysis:
Structural Analogs with Modified Aromatic Substituents
Table 1: Comparison of Propanoic Acid Derivatives
Functional Derivatives with Heterocyclic Modifications
Table 2: Derivatives with Complex Heterocycles
Key Research Findings
Solubility and Stability : The benzo[d][1,3]dioxol-5-yl group confers moderate hydrophilicity, but solubility remains lower than imidazole-containing analogs like L-histidine hydrochloride hydrate .
Biological Interactions : The methylenedioxyphenyl moiety may mimic catecholamine structures, suggesting utility in neurotransmitter-related studies, whereas phosphonated analogs (Table 2) show promise in enzyme inhibition .
Biological Activity
(S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
(S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride, also known by its CAS number 32161-31-2, features a benzo[d][1,3]dioxole moiety which is known for its diverse biological activities. The structural formula can be represented as follows:
This compound is soluble in water and commonly utilized in research settings for its potential therapeutic effects.
The biological activity of (S)-2-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride has been linked to several mechanisms:
- Cytotoxic Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa cells. Studies have reported IC50 values ranging from 0.219 mM to 1.94 mM, suggesting a dose-dependent response in inhibiting cellular proliferation .
- COX Inhibition : The compound has been investigated for its role as a cyclooxygenase (COX) inhibitor. COX enzymes are critical in the inflammatory process, and their inhibition may lead to anti-inflammatory effects. The derivative compounds based on this structure have shown promising results in inhibiting COX activity, which could be beneficial in treating inflammatory diseases .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may possess neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
Cytotoxicity Assessment
In a study assessing the cytotoxicity of various benzodioxole derivatives, (S)-2-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride was found to significantly inhibit the growth of HeLa cells. The study employed various concentrations to determine the IC50 values and observed morphological changes indicative of apoptosis at higher concentrations .
| Compound | Cell Line | IC50 (mM) | Mechanism |
|---|---|---|---|
| (S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid | HeLa | 0.219 - 1.94 | Cytotoxicity |
| Other Benzodioxole Derivatives | Varies | Varies | COX Inhibition |
Inflammation Model
Another study explored the anti-inflammatory potential of this compound using an animal model induced with inflammation. Results indicated a significant reduction in inflammatory markers when treated with (S)-2-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride compared to control groups .
Research Findings
Recent literature emphasizes the importance of further research into the pharmacological profiles of (S)-2-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride:
- Potential Therapeutic Applications : Given its cytotoxic and anti-inflammatory properties, this compound may be explored as a candidate for cancer therapy and treatment of inflammatory conditions.
- Safety and Efficacy Studies : Additional studies are required to assess the safety profile and efficacy in clinical settings.
- Structure-Activity Relationship (SAR) : Investigating SAR will provide insights into optimizing the biological activity of this compound through structural modifications.
Q & A
Basic: What synthetic strategies are employed to synthesize (S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride, and how is enantiomeric purity ensured?
Methodological Answer:
The synthesis typically involves chiral resolution or asymmetric catalysis to retain the (S)-configuration. For example, intermediates like methyl esters of Z-protected amino acids are hydrolyzed under acidic conditions (e.g., HCl in dioxane) followed by recrystallization from methanol/diethyl ether to achieve >95% purity . Enantiomeric purity is validated via polarimetry ([α]D values) and chiral HPLC.
Basic: Which spectroscopic and analytical techniques are critical for confirming the compound’s structure and stereochemistry?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., benzylic protons, dioxole methylene groups) and confirms aromatic substitution patterns .
- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid O-H stretch at ~1744 cm⁻¹, amine N-H stretch at ~3410 cm⁻¹) .
- X-ray Crystallography : Resolves the benzodioxole ring puckering (using Cremer-Pople coordinates ) and confirms absolute stereochemistry via anomalous dispersion .
Intermediate: How can researchers optimize the compound’s solubility and stability for in vitro assays?
Methodological Answer:
- Solubility : Use polar aprotic solvents (DMSO, methanol) or buffered saline (pH 7.4) with sonication.
- Stability : Store lyophilized powder at -20°C under inert gas. Monitor degradation via LC-MS, particularly for hydrolysis of the dioxole ring under basic conditions .
Advanced: What computational approaches predict the compound’s interaction with target enzymes like HRP or PDE5?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., PDE5 PDB: 1UDT). Key parameters include flexible ligand sampling and scoring for hydrogen bonds with active-site residues (e.g., His/Arg in HRP ).
- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and free energy via MM-PBSA .
Advanced: How does the benzo[d][1,3]dioxol-5-yl group influence biochemical activity compared to other aryl substituents?
Methodological Answer:
- Electron-Withdrawing Effects : The dioxole ring enhances electrophilicity, improving interactions with catalytic residues (e.g., HRP’s heme iron ).
- Steric Effects : Compare IC50 values against analogs (e.g., 7-methoxybenzo[d][1,3]dioxole derivatives ). Activity decreases with bulkier substituents due to steric hindrance.
Advanced: What strategies mitigate racemization during derivatization for fluorescent probes?
Methodological Answer:
- Low-Temperature Reactions : Conduct acylations or Fmoc-protections at 0–4°C to minimize epimerization .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection, which is stable under mild acidic conditions .
- Analytical Monitoring : Track racemization via chiral HPLC after each synthetic step .
Intermediate: How are cellular ROS inhibition assays designed to evaluate the compound’s antioxidant potential?
Methodological Answer:
- Cell Lines : Use RAW264.7 macrophages or primary neutrophils.
- ROS Detection : Incubate with DCFH-DA (2’,7’-dichlorofluorescin diacetate) and measure fluorescence (λex/em: 485/535 nm) after H2O2 stimulation .
- Dose-Response : Calculate IC50 using nonlinear regression (GraphPad Prism) .
Advanced: What crystallographic challenges arise in analyzing the compound’s polymorphs, and how are they addressed?
Methodological Answer:
- Polymorph Identification : Screen crystallization conditions (solvent, temperature) and collect high-resolution data (synchrotron radiation, λ=0.7–1.0 Å).
- Data Analysis : Refine using SHELXL with restraints for disordered dioxole rings . Compare puckering amplitudes (e.g., Q=0.5–0.6 Å for envelope conformations ).
Basic: What are common impurities in synthetic batches, and how are they quantified?
Methodological Answer:
- Byproducts : Unreacted intermediates (e.g., methyl esters) or diastereomers.
- Quantification : Use reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) with UV detection (220 nm). Limit: <0.5% for any impurity .
Advanced: How can the compound be functionalized for targeted drug delivery without compromising activity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
